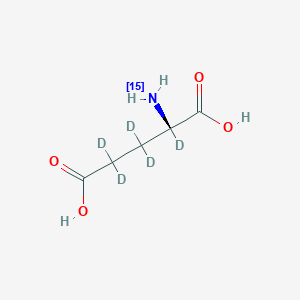
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. The presence of nitrogen-15 and deuterium atoms makes it valuable for studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of nitrogen-15 labeled ammonia and deuterated reagents in a multi-step synthesis process. The reaction conditions often require careful control of temperature, pH, and solvent to ensure the incorporation of the isotopes without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to handle the isotopically labeled reagents. The process would likely include steps such as purification through chromatography and crystallization to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The isotopically labeled atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid has several applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to understand the metabolism and distribution of pharmaceuticals.
Industry: Applied in the production of isotopically labeled compounds for various analytical purposes.
作用機序
The mechanism of action of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid involves its interaction with molecular targets through isotopic labeling. The nitrogen-15 and deuterium atoms provide unique signatures that can be detected using NMR spectroscopy, allowing researchers to study the compound’s behavior in different environments. The molecular pathways involved include the incorporation of the labeled atoms into metabolic intermediates, providing insights into biochemical processes.
類似化合物との比較
Similar Compounds
(2S)-2-azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid: Similar structure but without the nitrogen-15 labeling.
(2S)-2-(15N)azanyl-2,3,3,4,4-pentaprotio-pentanedioic acid: Similar structure but without deuterium labeling.
Uniqueness
The uniqueness of (2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid lies in its dual isotopic labeling, which provides distinct advantages in analytical studies
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
153.15 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1 |
InChIキー |
WHUUTDBJXJRKMK-BSEDQRDZSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)[15NH2] |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


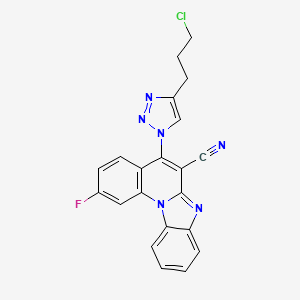
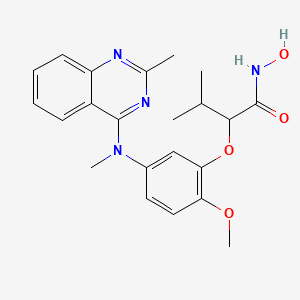
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
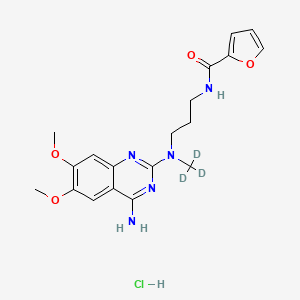


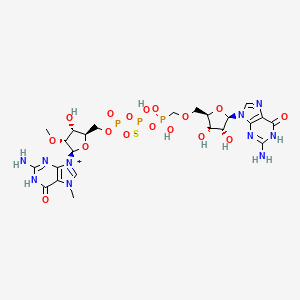
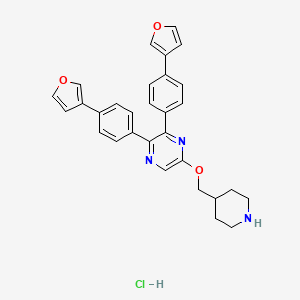
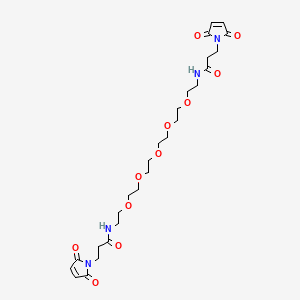
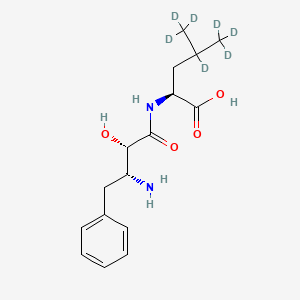

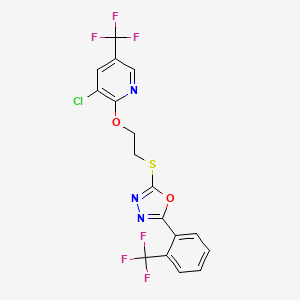

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
